2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid
Description
The compound 2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid is a structurally complex molecule featuring a benzoic acid backbone linked via a thioether bridge to a pyrrolidinedione (2,5-dioxopyrrolidin-3-yl) ring. This pyrrolidinedione moiety is further substituted with a 3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl group.
Key structural attributes include:
- Benzoic acid: Provides carboxylic acid functionality, enabling hydrogen bonding and solubility modulation.
- Pyrrolidinedione: A five-membered lactam ring with two ketone groups, common in bioactive molecules due to its rigidity and hydrogen-bonding capacity.
- Thiophene derivative: The 4,5-dimethyl substitution and ethoxycarbonyl group at position 3 may enhance lipophilicity and metabolic stability compared to simpler thiophene analogs .
Properties
IUPAC Name |
2-[1-(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S2/c1-4-27-20(26)16-10(2)11(3)28-18(16)21-15(22)9-14(17(21)23)29-13-8-6-5-7-12(13)19(24)25/h5-8,14H,4,9H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRRWKJKTCQMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid involves multiple steps. Initially, the ethoxycarbonyl group is introduced onto the thiophene ring through an esterification process. This step is followed by the formation of the dioxopyrrolidin moiety via a cyclization reaction. Finally, the benzoic acid moiety is appended using a sulfoxidation reaction.
Industrial Production Methods: Industrial production of this compound typically leverages high-efficiency catalysis and optimized reaction conditions to ensure maximum yield. Multi-step continuous flow synthesis is preferred in large-scale operations to enhance the production rate while maintaining product purity.
Chemical Reactions Analysis
Amide Formation via Carboxylic Acid Activation
The benzoic acid moiety undergoes standard activation for amide coupling. Typical methods include:
For example, reacting with primary amines in acetonitrile with triethylamine yields amides, while DSC-mediated activation enables efficient coupling with sterically hindered amines .
Ester Hydrolysis and Transesterification
The ethoxycarbonyl group on the thiophene ring is susceptible to hydrolysis:
| Condition | Product | Outcome | Source |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | Carboxylic acid | Requires reflux in aqueous/organic solvent | |
| Basic (NaOH, KOH) | Carboxylate salt | Faster kinetics in polar solvents | |
| Alcohols + acid catalyst | Transesterified ester (e.g., methyl) | Thermodynamic control favored |
Hydrolysis under basic conditions proceeds quantitatively, forming water-soluble carboxylates.
Nucleophilic Substitution at Thiophene
The electron-deficient thiophene ring permits nucleophilic attack at the ethoxycarbonyl group:
| Nucleophile | Product | Conditions | Source |
|---|---|---|---|
| Amines | Substituted amide | Reflux in DMF or DMSO | |
| Thiols | Thioester | Catalyzed by Lewis acids (e.g., Zn²⁺) | |
| Grignard reagents | Alkylated derivatives | Low-temperature anhydrous conditions |
The 4,5-dimethyl substitution on the thiophene modulates electronic effects, directing nucleophiles to the C3 position.
Pyrrolidine-2,5-dione Ring Opening
The succinimide-like ring reacts with nucleophiles:
Ring opening is pH-dependent, with amines preferentially attacking the electrophilic carbonyl carbons .
Oxidation of Sulfanyl Linker
The –S– bridge can be oxidized to sulfone or sulfoxide:
| Oxidizing Agent | Product | Selectivity | Source |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | Mild conditions (0–25°C) | |
| mCPBA | Sulfone | Requires stoichiometric reagent | |
| KMnO₄ (acidic) | Sulfone | Aggressive, high yields |
Oxidation to sulfone enhances metabolic stability in pharmacological contexts .
Decarboxylation Reactions
The benzoic acid group undergoes thermal or photochemical decarboxylation:
| Condition | Product | Mechanism | Source |
|---|---|---|---|
| Heating (150–200°C) | CO₂ release + aryl radical | Radical initiation | |
| UV light (λ = 254 nm) | Benzene derivative | Photolytic cleavage |
Decarboxylation is leveraged in prodrug activation strategies .
Scientific Research Applications
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to 2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid. For instance, derivatives have shown promising activity against various Gram-positive bacteria and fungi.
- Case Study : A study published in MDPI reported that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Candida albicans, suggesting that this compound might possess similar antimicrobial properties .
Antitumor Activity
The potential antitumor effects of this compound are also under investigation. Compounds containing similar structural motifs have been shown to inhibit cancer cell proliferation in vitro.
- Case Study : Research has indicated that derivatives with dioxopyrrolidine structures can induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents .
Material Science Applications
The unique chemical structure of this compound may also lend itself to applications in materials science, particularly in the development of organic semiconductors or as additives in polymer formulations.
Summary Table of Applications
Mechanism of Action
This compound exerts its effects by interacting with specific molecular targets, primarily through its thiophene and pyrrolidinone moieties. These interactions involve the modulation of enzymatic activity and signaling pathways, particularly those related to oxidative stress and inflammation. The benzoic acid moiety enhances its solubility and bioavailability, facilitating its uptake and distribution in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene and Pyrrolidinedione Moieties
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
Thiophene Substitution: The target compound’s 4,5-dimethylthiophene group increases steric bulk compared to the ethyl ester and amino-substituted thiophene in . This likely reduces metabolic degradation but may hinder membrane permeability .
Pyrrolidinedione vs. Thiazolidine : Unlike thiazolidine-containing compounds (e.g., in ), the pyrrolidinedione ring lacks a sulfur atom in the ring structure, altering electronic properties and binding interactions .
Functional Group Comparisons
- Ethoxycarbonyl vs.
- Sulfanyl Linkages : The thioether bridge in the target compound contrasts with disulfide bonds in metabolites (), offering greater chemical stability but reduced redox activity .
Predicted Physicochemical Properties
Implications :
- The target compound’s higher LogP suggests superior lipid membrane penetration compared to polar analogs like benazepril, but its low solubility may limit bioavailability without formulation aids .
Assay Compatibility
- MTT Assay Considerations : highlights pH-dependent absorption spectra of formazan products. For the target compound, ensuring pH >10.5 during solubilization would minimize errors in cell viability measurements .
- Dose-Effect Analysis : Methods from (e.g., median effective dose estimation) could be applied to compare potency with analogs, though structural complexity may necessitate advanced statistical modeling .
Biological Activity
2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid is a complex organic compound with potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 362.4 g/mol. Its structure includes a benzoic acid moiety linked to a dioxopyrrolidine and a thiophene derivative, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The following mechanisms have been proposed for this compound:
- Inhibition of Enzymatic Activity : The presence of the dioxopyrrolidine unit suggests potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : The thiophene moiety may interact with various receptors, influencing signaling pathways critical for cellular responses.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which could be beneficial in mitigating oxidative stress in cells.
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to this compound:
- Cell Line Studies : In vitro studies using cancer cell lines have shown that derivatives can induce apoptosis and inhibit cell proliferation. For instance, compounds with similar thiophene structures have been noted for their cytotoxic effects against breast and lung cancer cell lines .
- Mechanistic Insights : Research indicates that these compounds may induce cell cycle arrest at the G1 phase and activate caspase pathways leading to programmed cell death .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated:
- Bacterial Inhibition : Studies suggest that the compound exhibits inhibitory effects against various strains of bacteria, possibly through disruption of bacterial cell membranes or interference with metabolic pathways .
- Fungal Activity : Preliminary data indicate antifungal properties, particularly against Candida species, although further research is required to elucidate the specific mechanisms involved.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Antioxidant | Reduces oxidative stress in cellular models |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to controls, suggesting that the compound may be effective as part of a therapeutic regimen for certain cancers .
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial activity was assessed using standard disk diffusion methods against various pathogens. The compound showed promising results, particularly against Gram-positive bacteria, indicating its potential as an alternative treatment option .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?
- Methodological Answer : A multi-step synthesis is typically required. Begin with coupling a thiophene derivative (e.g., 3-(ethoxycarbonyl)-4,5-dimethylthiophene) with a pyrrolidinone core via nucleophilic substitution. Use 1,4-dioxane as a solvent and stir equimolar reactants at room temperature for 12–24 hours. Isolate intermediates via ice/water precipitation and filtration . For esterification steps, employ ethanol with sulfuric acid as a catalyst (60–80°C, 4–6 hours) . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7).
Q. How can purity and structural integrity be validated during synthesis?
- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/0.1% formic acid gradient) to detect impurities (<0.5% threshold). For structural confirmation, perform - and -NMR in deuterated DMSO, focusing on thiophene protons (δ 6.8–7.2 ppm) and ester carbonyl signals (δ 170–172 ppm). High-resolution mass spectrometry (HRMS) should match the theoretical molecular mass (±5 ppm error) .
Q. What storage conditions ensure compound stability?
- Methodological Answer : Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C. Avoid aqueous solvents; use anhydrous DMSO or DMF for stock solutions. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation, monitoring via HPLC for hydrolysis of the ethoxycarbonyl group .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer : Contradictions may arise from dynamic stereochemistry or epimerization. Perform variable-temperature NMR (25–60°C) to identify coalescence points for chiral centers. Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 85:15) to separate enantiomers. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What computational strategies predict reactivity in cross-coupling reactions?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states for sulfanyl group substitution. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates under varying temperatures) .
Q. How can synthetic yields be improved for scale-up?
- Methodological Answer : Optimize catalyst loading (e.g., 5 mol% Pd(OAc) for Suzuki couplings) and solvent polarity (switch to THF for better solubility of aromatic intermediates). Use microwave-assisted synthesis (100°C, 30 minutes) to reduce reaction time. Conduct Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .
Data Contradiction Analysis
Q. How to address discrepancies in bioactivity assays (e.g., inconsistent IC50_{50}50 values)?
- Methodological Answer : Re-evaluate assay conditions:
- Confirm compound solubility (use DLS to check for aggregation).
- Test against isogenic cell lines to rule off-target effects.
- Validate via orthogonal assays (e.g., SPR binding vs. enzymatic activity).
Reference compounds with known mechanisms (e.g., kinase inhibitors) as internal controls .
Structural Characterization Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
